molecular formula C25H24FN3O4S2 B2501996 N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 865163-11-7

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2501996
CAS No.: 865163-11-7
M. Wt: 513.6
InChI Key: XPLZTOJFVVBAQU-RFBIWTDZSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorine atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole ring with 2-bromoethyl ethyl ether under basic conditions.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole intermediate with the sulfonamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-3-(2-ethoxyethyl)-6-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
  • **N-[(2Z)-3-(2-ethoxyethyl)-6-bromo-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Uniqueness

N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O4S2/c1-3-33-15-14-29-22-13-10-18(26)16-23(22)34-25(29)27-24(30)20-6-4-5-7-21(20)28-35(31,32)19-11-8-17(2)9-12-19/h4-13,16,28H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTOJFVVBAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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